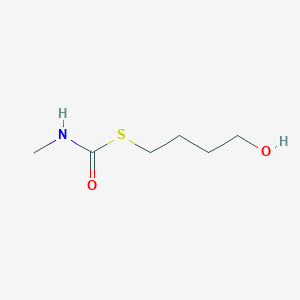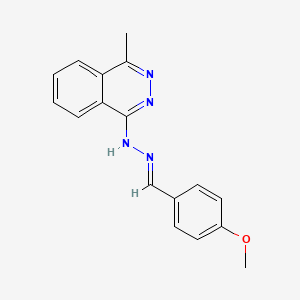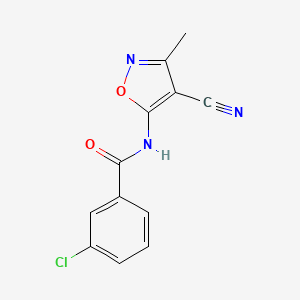
Carbamothioic acid, methyl-, S-(4-hydroxybutyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-Hydroxybutyl) methylcarbamothioate: is an organic compound with the molecular formula C6H13NOS It is a derivative of carbamothioic acid, characterized by the presence of a hydroxybutyl group attached to the sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Hydroxybutyl) methylcarbamothioate typically involves the reaction of methyl isothiocyanate with 4-hydroxybutylamine. The reaction proceeds under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction can be represented as follows:
CH3NCS+HO(CH2)4NH2→CH3NHCOS(CH2)4OH
Industrial Production Methods: Industrial production of S-(4-Hydroxybutyl) methylcarbamothioate may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: S-(4-Hydroxybutyl) methylcarbamothioate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The hydroxybutyl group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted carbamothioates.
Aplicaciones Científicas De Investigación
Chemistry: S-(4-Hydroxybutyl) methylcarbamothioate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical compounds.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may have potential as enzyme inhibitors or activators.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties. They may serve as lead compounds in the development of new drugs targeting specific enzymes or receptors.
Industry: In industrial applications, S-(4-Hydroxybutyl) methylcarbamothioate is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of S-(4-Hydroxybutyl) methylcarbamothioate involves its interaction with specific molecular targets. The hydroxybutyl group allows the compound to form hydrogen bonds with target molecules, while the carbamothioate moiety can interact with thiol groups in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
- S-Methyl methylcarbamothioate
- S-Ethyl methylcarbamothioate
- S-Propyl methylcarbamothioate
Comparison: S-(4-Hydroxybutyl) methylcarbamothioate is unique due to the presence of the hydroxybutyl group, which imparts additional reactivity and potential for hydrogen bonding. This distinguishes it from other similar compounds, which may lack the hydroxyl functionality and thus have different chemical and biological properties.
Propiedades
Número CAS |
652154-35-3 |
|---|---|
Fórmula molecular |
C6H13NO2S |
Peso molecular |
163.24 g/mol |
Nombre IUPAC |
S-(4-hydroxybutyl) N-methylcarbamothioate |
InChI |
InChI=1S/C6H13NO2S/c1-7-6(9)10-5-3-2-4-8/h8H,2-5H2,1H3,(H,7,9) |
Clave InChI |
CFWKSFGKBOKZHK-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)SCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Ethyl-[1,3]dithiolo[4,5-b]pyrazin-2-one](/img/structure/B15212064.png)
![6-Octylfuro[2,3-d]pyrimidin-2(1H)-one](/img/structure/B15212069.png)
![3-[(4-Chlorophenyl)(phenyl)methyl]-1-methyl-1,2,5,6-tetrahydro-1,2,4-triazine](/img/structure/B15212077.png)

![2-[(8-Amino[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethan-1-ol](/img/structure/B15212103.png)
![3-((5-Nitrofuran-2-yl)methylene)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B15212106.png)

![1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethan-1-one](/img/structure/B15212118.png)

![6-Methyl-2,3-diphenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine](/img/structure/B15212129.png)




